(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O3S2 and its molecular weight is 432.56. The purity is usually 95%.
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Biological Activity
The compound (Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one represents a novel class of heterocyclic compounds with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine moiety linked to a thiazolidinone core. The structural formula is critical in determining its interaction with biological targets.
Antiviral Activity
Research indicates that compounds similar to this structure exhibit significant antiviral properties, particularly against HIV integrase. The mechanism involves inhibition of the integrase enzyme, which is crucial for viral replication. A patent describes a related compound demonstrating this activity, suggesting potential therapeutic applications in HIV treatment .
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated through various assays. In vitro studies have shown that derivatives of similar thiazolidinones can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising cytotoxic effects .
The proposed mechanism for the antitumor activity involves the inhibition of specific kinases associated with cancer progression. For example, compounds targeting Polo-like kinase 1 (Plk1) have shown efficacy in disrupting mitotic processes in cancer cells . The structural features of this compound suggest it may interact similarly with key regulatory proteins involved in cell cycle control.
Case Studies and Research Findings
Properties
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-23-19(26)15(29-20(23)28)12-14-16(21-9-7-11-27-5-2)22-17-13(3)8-6-10-24(17)18(14)25/h6,8,10,12,21H,4-5,7,9,11H2,1-3H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBVJKDGHQXDNN-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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